

Technical Guide: (2-(Benzyloxy)-5-(tert-butyl)phenyl)boronic acid

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Compound of Interest

Compound Name: (2-(Benzyloxy)-5-(tert-butyl)phenyl)boronic acid

Cat. No.: B578671

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CAS Number: 1220625-04-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(Benzyloxy)-5-(tert-butyl)phenyl)boronic acid is a synthetic organoboron compound that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring a benzyloxy group, a sterically demanding tert-butyl group, and a reactive boronic acid moiety, allows for its strategic incorporation into complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its role in facilitating carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions.

Physicochemical Properties

A summary of the key physicochemical properties of **(2-(Benzyloxy)-5-(tert-butyl)phenyl)boronic acid** is presented in the table below. These parameters are crucial for understanding its reactivity, solubility, and potential pharmacokinetic profile in drug discovery workflows.

| Property | Value | Reference |
|---------------------------------------|--|-----------|
| CAS Number | 1220625-04-6 | [1][2] |
| Molecular Formula | C ₁₇ H ₂₁ BO ₃ | [1] |
| Molecular Weight | 284.16 g/mol | [1] |
| Synonyms | (5-tert-butyl-2-phenylmethoxyphenyl)boronic acid, 2-(Benzyloxy)-5-tert-butylphenylboronic acid | [1] |
| Topological Polar Surface Area (TPSA) | 49.69 Å ² | [1] |
| LogP | 2.2429 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Rotatable Bonds | 4 | [1] |

Synthesis

The synthesis of **(2-(Benzyloxy)-5-(tert-butyl)phenyl)boronic acid** has been reported in the scientific literature, highlighting its accessibility for research and development purposes.[3] While the detailed experimental protocol from the primary literature was not publicly accessible for this review, a general synthetic approach for analogous arylboronic acids involves the following key steps.

Conceptual Synthetic Workflow

The synthesis of arylboronic acids typically involves the reaction of an aryl halide or triflate with a diboron reagent in the presence of a palladium catalyst, or via the reaction of an organolithium or Grignard reagent with a trialkyl borate. Given the structure of the target molecule, a plausible synthetic route is outlined below.

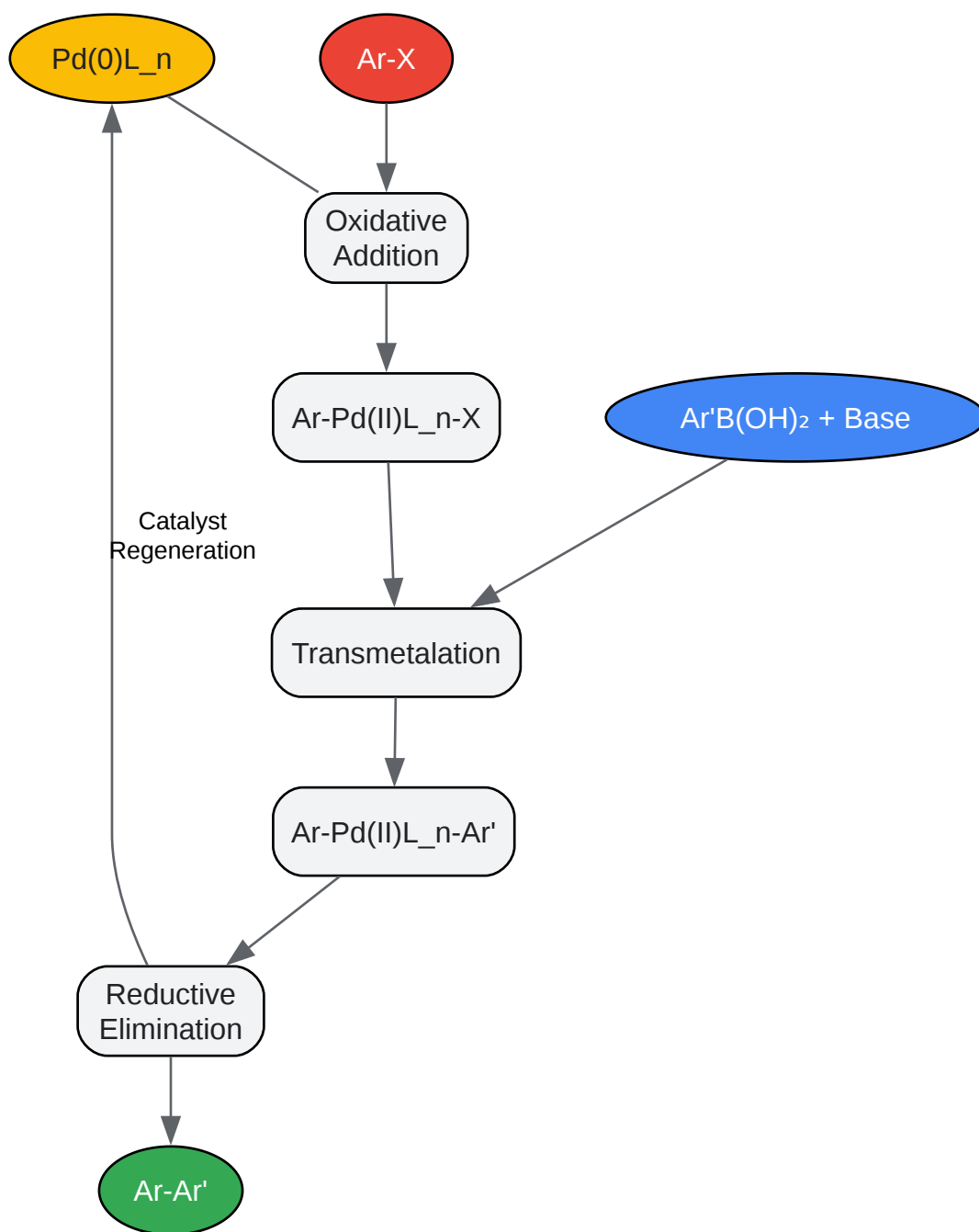
1-Bromo-2-(benzyloxy)-5-(tert-butyl)benzene

Metal-Halogen Exchange
(e.g., n-BuLi)

Reaction with Borate

Boronate Ester Intermediate

Hydrolysis
(Acidic workup)



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References

- 1. chemscene.com [chemscene.com]
- 2. (2-(Benzyloxy)-5-(tert-butyl)phenyl)boronic acid | 1220625-04-6 [amp.chemicalbook.com]
- 3. 2-(benzyloxy)-5-tert-butylphenylboronic acid - Structure, Synthesis, Properties [organoborons.com]
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